molecular formula C17H18ClN3O3S B15313883 6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide CAS No. 804539-64-8

6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide

Cat. No.: B15313883
CAS No.: 804539-64-8
M. Wt: 379.9 g/mol
InChI Key: ISYWSLZFPXJJSI-UHFFFAOYSA-N
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Description

6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of sulfonylphenylpyridine derivatives This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonylphenyl Intermediate: The initial step involves the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylsulfonyl chloride to yield the sulfonylphenyl intermediate.

    Piperidine Substitution: The sulfonylphenyl intermediate is then subjected to nucleophilic substitution with piperidine to introduce the piperidin-1-yl group.

    Final Coupling: The final step involves coupling the piperidin-1-ylsulfonylphenyl intermediate with 6-chloropyridine-3-carboxamide under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Another pyridine derivative with similar structural features but different substituents.

    3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-one: A compound with a pyridine ring and similar functional groups.

Uniqueness

6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is unique due to the presence of the piperidin-1-ylsulfonylphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

804539-64-8

Molecular Formula

C17H18ClN3O3S

Molecular Weight

379.9 g/mol

IUPAC Name

6-chloro-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O3S/c18-16-8-7-13(12-19-16)17(22)20-14-5-4-6-15(11-14)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22)

InChI Key

ISYWSLZFPXJJSI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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